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Compound of Interest

Compound Name: Saredutant

Cat. No.: B1681467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physicochemical properties

of Saredutant, a selective non-peptide antagonist of the neurokinin-2 (NK2) receptor, and

detailed protocols for its preparation and administration in in vivo studies. Saredutant has been

investigated for its potential as an anxiolytic and antidepressant agent.

Physicochemical Properties and Solubility
Saredutant is a lipophilic molecule with low aqueous solubility. Effective in vivo studies

necessitate the use of specific solvent systems to ensure appropriate bioavailability and

consistent experimental outcomes.

Solubility Data
Property Value Source

Predicted Water Solubility 0.000115 mg/mL ALOGPS

LogP 5.81 ALOGPS

DMSO Solubility 250 mg/mL (452.46 mM) MedChemExpress[1]
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The poor water solubility of Saredutant requires the use of co-solvents and vehicle

formulations for both oral (p.o.) and intraperitoneal (i.p.) administration. The following protocols

are recommended based on published literature.

Recommended Vehicle Formulations
Formulation No. Components

Final
Concentration

Notes

1

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.08 mg/mL

A clear solution

suitable for many in

vivo applications.[1][2]

2

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.08 mg/mL

SBE-β-CD can

enhance solubility and

stability.[1][2]

3
10% DMSO, 90%

Corn Oil
≥ 2.08 mg/mL

Suitable for

subcutaneous or oral

administration, but

caution is advised for

dosing periods longer

than two weeks.

4
Carboxymethylcellulos

e (CMC)

Concentrations of 1,

3, and 10 mg/mL have

been used.

A common vehicle for

oral and i.p.

administration in

rodent studies.

Experimental Protocols
The following are detailed protocols for the preparation and administration of Saredutant for in

vivo studies in rodents, based on established methodologies.

Protocol 1: Preparation of Saredutant Solution
(Formulation 1)
Objective: To prepare a clear, injectable solution of Saredutant for in vivo administration.
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Materials:

Saredutant powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Sterile Saline (0.9% NaCl)

Sterile vials

Pipettes and pipette tips

Vortex mixer

Ultrasonic bath (optional)

Procedure:

Prepare a Stock Solution: Accurately weigh the required amount of Saredutant powder and

dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an

ultrasonic bath if necessary to aid dissolution.

Add Co-solvents: In a sterile vial, add the required volume of the Saredutant stock solution.

Sequentially add the other components of the vehicle, vortexing thoroughly after each

addition:

Add 40% of the final volume as PEG300 and mix.

Add 5% of the final volume as Tween-80 and mix.

Add 45% of the final volume as sterile saline to reach the final desired concentration and

mix until a clear solution is obtained.
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Final Formulation: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80,

and 45% saline.

Storage: Store the prepared solution at -20°C for up to one year or at -80°C for up to two

years. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (i.p.) Administration in
Rodents
Objective: To administer Saredutant via intraperitoneal injection to rodents.

Materials:

Prepared Saredutant solution

Sterile syringes (1 mL or 3 mL)

Sterile needles (23-27 gauge)

70% Ethanol

Animal scale

Procedure:

Dose Calculation: Weigh the animal to determine the precise volume of the Saredutant
solution to be injected based on the desired dosage (e.g., 1, 3, or 10 mg/kg). Saredutant
has been administered at a volume of 1 mL/kg.

Animal Restraint: Properly restrain the rodent. For rats, a two-person technique is often

preferred, with one person restraining the animal and the other performing the injection. For

mice, manual restraint by scruffing is common.

Injection Site: Identify the lower right quadrant of the abdomen. This location minimizes the

risk of puncturing the cecum or urinary bladder.

Aseptic Technique: Swab the injection site with 70% ethanol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1681467?utm_src=pdf-body
https://www.benchchem.com/product/b1681467?utm_src=pdf-body
https://www.benchchem.com/product/b1681467?utm_src=pdf-body
https://www.benchchem.com/product/b1681467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly

to ensure that no blood or urine is drawn into the syringe. If aspiration is clear, slowly inject

the solution.

Post-injection Monitoring: Return the animal to its cage and monitor for any adverse

reactions.

Protocol 3: Oral (p.o.) Administration in Rodents
Objective: To administer Saredutant orally to rodents.

Materials:

Prepared Saredutant solution (e.g., in CMC or other suitable vehicle)

Oral gavage needles (stainless steel or flexible plastic)

Syringes

Procedure:

Dose Calculation: Calculate the required volume of the Saredutant solution based on the

animal's body weight and the target dose (e.g., 3-30 mg/kg).

Animal Restraint: Gently but firmly restrain the animal to prevent movement.

Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the

tongue and into the esophagus. Ensure the needle does not enter the trachea.

Administration: Once the gavage needle is correctly positioned in the stomach, slowly

administer the Saredutant solution.

Post-administration Care: Carefully remove the gavage needle and return the animal to its

cage. Monitor for any signs of distress.
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Saredutant is a selective antagonist of the Neurokinin-2 (NK2) receptor, a G protein-coupled

receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (NKA). By

blocking the binding of NKA, Saredutant inhibits the downstream signaling cascade.

NK2 Receptor Signaling Pathway
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Caption: NK2 Receptor Signaling Pathway.
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Experimental Workflow for In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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